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Compound of Interest

Compound Name: Lasamide

Cat. No.: B1675832

This guide provides a comparative analysis of two prominent classes of Lasamide derivatives:
sulfonylpiperazines and oxime esters. The data presented is intended for researchers,
scientists, and drug development professionals interested in the therapeutic potential of these
compounds as carbonic anhydrase inhibitors.

Performance Comparison of Lasamide Derivatives

The primary mechanism of action for these Lasamide derivatives is the inhibition of carbonic
anhydrase (CA) isoforms. Different isoforms are implicated in various physiological processes
and disease states. For instance, CA Il is a key target in the management of glaucoma, while
CA IX is associated with tumor progression. The following tables summarize the in vitro
inhibitory activity (Ki) and, where available, the in vivo and antiproliferative effects of these
derivatives.

Sulfonylpiperazine Derivatives of Lasamide

A series of sulfonylpiperazine derivatives of Lasamide have been synthesized and evaluated
for their inhibitory potency against several human carbonic anhydrase (hCA) isoforms. These
compounds have shown particular promise in the context of glaucoma management.[1][2][3]

Table 1: Inhibitory Activity (Ki, nM) of Sulfonylpiperazine Lasamide Derivatives against hCA
Isoforms
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Compound hCA hCAIl hCA IX hCA XIl

Lasamide
(Parent)

Derivative 7 - - - -

Derivative 9 - - - -

Acetazolamide
(AAZ)

- 12.1 - -

Data extracted

from Angeli et al.

[1]

In Vivo Performance in a Glaucoma Model:

Selected sulfonylpiperazine derivatives were tested in an in vivo rabbit model of glaucoma to
assess their ability to lower intraocular pressure (IOP).[1]

o Derivative 7: Demonstrated a profile comparable to the reference drug Acetazolamide (AAZ).

» Derivative 9: Showed a more potent and longer-lasting IOP-lowering effect compared to both
Derivative 7 and AAZ, with the effect lasting up to 4 hours.

Oxime Ester Derivatives of Lasamide

A focused library of oxime ester derivatives of Lasamide containing Schiff bases has been
synthesized and evaluated for their inhibitory activity against cytosolic and tumor-associated
hCA isoforms. Several of these compounds have also been assessed for their antiproliferative
effects.

Table 2: Inhibitory Activity (Ki, nM) of Oxime Ester Lasamide Derivatives against hCA Isoforms
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Compound hCA hCAIl hCA IX hCA XIl
Lasamide

Potent Potent 2.61 7.54
(Parent)
Derivative 9
(ortho-cyano Potent - - -
phenyl)

Derivative 11

(dimethoxypheny - - Selective Selective

1)

Derivative 16

(acetone- - Most Potent 3.4 47.5
derived)

Acetazolamide Weaker than .
(AAZ) Lasamide '

Data extracted
from Angeli et al.
and a study on
Lasamide's
general inhibition

profile.

Antiproliferative Activity:

Selected oxime ester derivatives were tested for their antiproliferative effects on the human
triple-negative breast cancer cell line MDA-MB-231.

Table 3: Antiproliferative Activity (ICso) of Oxime Ester Lasamide Derivatives
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Compound Cell Line ICs0 (M)
Derivative 2 MDA-MB-231 0.056
Derivative 3 MDA-MB-231 0.25
Derivative 5 MDA-MB-231 0.26

Data extracted from a study on
thieno[2,3-d]pyrimidine-6-
carboxylates, which provides
context for antiproliferative
assays against MDA-MB-231
cells.

Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow
CO2 Hydrase Assay)

This assay determines the inhibitory potency of compounds against various CA isoforms.
Methodology:

e Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock
solutions of the Lasamide derivatives and reference inhibitors (e.g., Acetazolamide) are
prepared, typically in a solvent like DMSO.

e Assay Principle: The assay measures the enzyme-catalyzed hydration of CO2. An indicator
dye (e.g., phenol red) is used in a buffer solution, and the change in pH resulting from the
formation of carbonic acid is monitored spectrophotometrically.

e Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly
mixing the enzyme-inhibitor solution with a COz-saturated solution in a stopped-flow
instrument.

o Data Analysis: The initial rates of the catalyzed reaction are measured at different inhibitor
concentrations. The ICso values are determined by plotting the enzyme activity against the
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inhibitor concentration. The inhibition constants (Ki) are then calculated from the 1Cso values
using the Cheng-Prusoff equation.

In Vivo Glaucoma Model (Rabbit)

This model is used to evaluate the efficacy of Lasamide derivatives in lowering intraocular
pressure (IOP).

Methodology:

Animal Model: New Zealand White rabbits are commonly used. Ocular hypertension is
induced to mimic glaucomatous conditions.

o Compound Administration: The test compounds (e.g., sulfonylpiperazine derivatives of
Lasamide) are formulated as topical solutions (e.g., 1% w/v) and administered as eye drops.
A vehicle control and a reference drug (e.g., Acetazolamide) are used for comparison.

o |OP Measurement: IOP is measured at baseline and at various time points after
administration using a tonometer.

o Data Analysis: The change in IOP from baseline is calculated for each treatment group and
compared to the vehicle control and reference drug groups. Statistical analysis is performed
to determine the significance of the IOP-lowering effect.

Antiproliferative Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of the
compounds on cancer cell lines.

Methodology:

e Cell Culture: The human breast adenocarcinoma cell line MDA-MB-231 is cultured in
appropriate media and conditions.

o Compound Treatment: Cells are seeded in 96-well plates and treated with various
concentrations of the Lasamide derivatives for a specified period (e.g., 72 hours).
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o MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) is added to each well.

e Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple
formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan

crystals.

o Absorbance Measurement: The absorbance of the resulting purple solution is measured
using a microplate reader at a specific wavelength (e.g., 570 nm).

o Data Analysis: The absorbance is proportional to the number of viable cells. The ICso value,
which is the concentration of the compound that inhibits cell growth by 50%, is calculated

from the dose-response curve.

Signaling Pathways and Experimental Workflow
Carbonic Anhydrase Il Sighaling Pathway in Aqueous
Humor Production

In the ciliary body of the eye, carbonic anhydrase Il (CA 1) plays a crucial role in the production
of aqueous humor. Inhibition of CA Il by Lasamide derivatives can reduce agueous humor
secretion, thereby lowering intraocular pressure.
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Caption: CA Il inhibition by Lasamide derivatives in the ciliary body.

HIF-1a Regulated Carbonic Anhydrase IX Pathway in the
Tumor Microenvironment

In solid tumors, hypoxic conditions lead to the stabilization of Hypoxia-Inducible Factor 1-alpha
(HIF-1a), which upregulates the expression of carbonic anhydrase IX (CA IX). CAIX
contributes to the acidification of the tumor microenvironment, promoting tumor cell survival
and proliferation. Lasamide derivatives that inhibit CA IX can disrupt this process.
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Caption: HIF-1a/CA IX pathway and its inhibition by Lasamide derivatives.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro screening and evaluation of
Lasamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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